![molecular formula C7H10BNO2 B1376465 2-Amino-5-methylphenylboronic acid CAS No. 948592-72-1](/img/structure/B1376465.png)
2-Amino-5-methylphenylboronic acid
Overview
Description
2-Amino-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H10BNO2 . It is used in research and development under the supervision of technically qualified individuals .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-methylphenylboronic acid is represented by the InChI code1S/C7H10BNO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4,10-11H,9H2,1H3
. This compound has a molecular weight of 150.97 . Chemical Reactions Analysis
Boronic acids, including 2-Amino-5-methylphenylboronic acid, are known for their role in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is a significant reaction in the chemistry of boronic acids .Physical And Chemical Properties Analysis
2-Amino-5-methylphenylboronic acid is a colorless, crystalline solid . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol . The compound has a high melting point greater than 200°C .Scientific Research Applications
Enantioselective Recognition of Amines : A study by Ghosn and Wolf (2011) discusses the preparation of 1,8-Bis[5′(2′-hydroxy-4′-methylbiphenyl)]naphthalene from 4-methoxy-2-methylphenylboronic acid. This compound can be used as a circular dichroism sensor to detect a wide range of chiral amines, indicating its potential application in stereoselective synthesis and analysis (Ghosn & Wolf, 2011).
Synthesis of Novel Compounds : In the field of medicinal chemistry, a study by Bunch et al. (2003) explores the design, synthesis, and pharmacological evaluation of novel conformationally restricted analogues of alpha-amino acids, employing methodologies including hydroboration involving arylboronic acids (Bunch et al., 2003).
Suzuki Cross-Coupling Reactions : A study by Ikram et al. (2015) reports the synthesis of various derivatives based on thiophene using a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids. This study highlights the role of arylboronic acids in creating new compounds with potential medicinal applications (Ikram et al., 2015).
Antimalarial Activity Studies : Werbel et al. (1986) synthesized a series of compounds using phenylboronic acid derivatives, demonstrating significant antimalarial activity. This research contributes to the development of new antimalarial drugs (Werbel et al., 1986).
Catalysis in Organic Synthesis : Research by Mazet and Gade (2001) involves the synthesis of a palladium catalyst using derivatives of phenylboronic acid for Suzuki-type C−C coupling, highlighting the importance of boronic acids in catalysis (Mazet & Gade, 2001).
Antimicrobial Activity of Phenylboronic Acids : Adamczyk-Woźniak et al. (2020) studied the antimicrobial activity of 5-Trifluoromethyl-2-formyl phenylboronic acid, offering insights into the potential use of boronic acids as antibacterial agents (Adamczyk-Woźniak et al., 2020).
Cell Targetability and Drug Delivery : Zhang et al. (2013) synthesized phenylboronic acid-functionalized copolymers for targeted drug delivery to cancer cells, demonstrating the application of boronic acids in bioconjugation and nanomedicine (Zhang et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-amino-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCGZZYTNWAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylphenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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